molecular formula C10H11BrN4 B1492673 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine CAS No. 2092818-19-2

2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Numéro de catalogue: B1492673
Numéro CAS: 2092818-19-2
Poids moléculaire: 267.13 g/mol
Clé InChI: OFUDGGFYKSTDJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is a versatile brominated heteroaromatic compound designed for research and development applications. This molecule features a pyrazole ring core, which is 1-ethyl substituted for tailored steric and electronic properties, and a pyrazine ring that offers a potential handle for further functionalization . The key reactive site is the bromomethyl group , which makes the compound a valuable alkylating agent and an essential chemical building block in synthetic organic chemistry . Its primary research value lies in the construction of more complex molecular architectures, particularly in medicinal chemistry for the development of potential active pharmaceutical ingredients (APIs) and in materials science . Researchers can utilize the bromomethyl group to form carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds through nucleophilic substitution reactions, facilitating the incorporation of the pyrazolyl-pyrazine scaffold into larger, target molecules . The molecular formula is C10H11BrN4, with a molecular weight of 267.13 g/mol. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUDGGFYKSTDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action and Synthetic Utility of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unlike a finished active pharmaceutical ingredient (API) that possesses a strictly biological mechanism of action, 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2092818-19-2) is a highly reactive, bifunctional electrophilic building block. In the context of drug development, its "mechanism of action" is defined by two distinct phases. First is its chemical mechanism of action : acting as a potent electrophile via bimolecular nucleophilic substitution (SN2) to covalently link the scaffold to target nucleophiles. Second is its pharmacophoric mechanism of action : once integrated into a larger molecule, the pyrazole-pyrazine core acts as a critical binding motif (often a hinge-binder) for kinase targets and allosteric receptors.

This technical guide deconstructs the dual-phase mechanism of this compound, providing causality-driven experimental protocols and structural insights for medicinal chemists and drug development professionals.

Phase I: Chemical Mechanism of Action (Electrophilic Alkylation)

The core reactivity of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine stems from its bromomethyl warhead located at the C4 position of the pyrazole ring.

The SN2 Kinetic Causality

The mechanism of action for integrating this building block into a drug library follows a strict SN2 pathway. The adjacent pyrazine ring at the C3 position is highly electron-withdrawing. Through inductive effects, it pulls electron density away from the pyrazole ring, which in turn increases the partial positive charge ( δ+ ) on the bromomethyl carbon. This electronic environment significantly lowers the activation energy required for a nucleophile (such as a primary/secondary amine or thiol) to attack the carbon center.

The reaction proceeds via a concerted transition state where the nucleophile attacks from the backside (180° relative to the carbon-bromine bond), leading to Walden inversion and the departure of the bromide leaving group.

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2) TS Transition State [Nuc···CH2···Br]‡ Nuc->TS Attack Elec Bromomethyl Pyrazole-Pyrazine (Electrophile) Elec->TS C-Br Cleavage Prod Alkylated Scaffold + Br⁻ TS->Prod Walden Inversion

Figure 1: Bimolecular nucleophilic substitution (SN2) reaction pathway of the bromomethyl warhead.

Phase II: Pharmacophoric Mechanism of Action (Target Engagement)

Once the bromomethyl group has been substituted with a target-specific moiety, the remaining 1-ethyl-1H-pyrazol-3-yl)pyrazine scaffold assumes its biological mechanism of action. This heterobicyclic system is a privileged scaffold in modern pharmacology, particularly in the design of kinase inhibitors and GPCR modulators.

Kinase Hinge Binding (e.g., RIPK1, CHK1/2)

The pyrazole-pyrazine core is structurally primed to interact with the ATP-binding pocket (hinge region) of kinases. The nitrogen atoms on the pyrazine ring act as potent hydrogen-bond acceptors, while the pyrazole ring can act as both an H-bond donor and acceptor. For example, derivatives of this scaffold have been heavily utilized in the discovery of Type II Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory diseases (1 [2]), as well as in automated syntheses of checkpoint kinase (CHK1/2) inhibitors like Prexasertib (2[4]).

Allosteric Modulation

Beyond kinases, the rigid, planar nature of the pyrazine-pyrazole system allows it to intercalate into deep hydrophobic pockets. This has been exploited in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), where the scaffold stabilizes the receptor in its inactive conformation (3 [3]).

Pharmacophore Scaffold Pyrazol-3-yl)pyrazine Scaffold Pyrazine Pyrazine Ring (H-Bond Acceptor) Scaffold->Pyrazine Pyrazole Pyrazole Ring (H-Bond Acceptor/Donor) Scaffold->Pyrazole Ethyl 1-Ethyl Group (Hydrophobic Pocket) Scaffold->Ethyl Target Kinase Hinge Region (e.g., RIPK1, JAK) Pyrazine->Target Binds NH Pyrazole->Target Binds C=O Ethyl->Target Van der Waals

Figure 2: Pharmacophoric mapping of the pyrazole-pyrazine scaffold in kinase hinge regions.

Quantitative Data Summaries

To facilitate library design, the physicochemical and reactive properties of the scaffold are summarized below.

Table 1: Physicochemical Properties & Reactivity Profile
PropertyValue / DescriptionCausality / Impact on Drug Design
CAS Number 2092818-19-2 (4 [1])Ensures exact sourcing for reproducible synthesis.
Molecular Weight 267.13 g/mol Low MW allows for extensive derivatization while staying within Lipinski's Rule of 5.
Electrophilicity High (Primary Benzyl-like Bromide)Rapid SN2 kinetics; requires anhydrous conditions to prevent hydrolysis to the corresponding alcohol.
Steric Hindrance ModerateThe 1-ethyl group shields the N1 position, directing nucleophilic attack exclusively to the C4-bromomethyl carbon.
Table 2: Pharmacophore Interaction Mapping
Structural MotifBiological FunctionTarget Example
Pyrazine N-atoms Primary Hydrogen Bond AcceptorsATP-binding pocket of RIPK1 / CHK1.
1-Ethyl Group Hydrophobic AnchorInteracts with the gatekeeper residue in kinases.
Pyrazole Core Conformational RestraintMaintains coplanarity between the pyrazine and substituted functional groups.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, it is critical to design protocols that inherently validate themselves. The following SN2 derivatization workflow utilizes real-time LC-MS monitoring to ensure chemical integrity.

Protocol 1: High-Throughput SN2 Derivatization (Library Generation)

Objective: Covalently link a secondary amine to the 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine scaffold.

Causality & Reagent Selection: Dimethylformamide (DMF) is chosen as the solvent because it is polar and aprotic; it solvates the potassium cation of the base ( K2​CO3​ ), leaving the amine nucleophile "naked" and highly reactive. K2​CO3​ is selected over stronger bases (like NaH) to prevent unwanted elimination (E2) side reactions or degradation of the pyrazine ring.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL vial purged with Argon, dissolve 1.0 eq (0.5 mmol) of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine in 3.0 mL of anhydrous DMF.

  • Activation: Add 2.5 eq of anhydrous K2​CO3​ (1.25 mmol). Stir at room temperature for 5 minutes.

  • Nucleophilic Attack: Dropwise, add 1.2 eq (0.6 mmol) of the target secondary amine.

  • Incubation: Heat the reaction mixture to 60°C and stir for 2 hours.

  • Self-Validation (LC-MS Monitoring): At t=2 hours, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Logic: If the starting material mass ( m/z 267/269) is depleted and the target product mass is dominant, proceed to step 6. If a mass of m/z 205 is detected, water has contaminated the reaction, leading to hydrolysis (formation of the alcohol). The reaction must be aborted.

  • Quenching & Purification: Quench with 5 mL of cold H2​O , extract with Ethyl Acetate (3 x 10 mL), dry over Na2​SO4​ , and purify via preparative HPLC.

Workflow Step1 1. Reagent Preparation (Electrophile + Amine in DMF) Step2 2. Base Addition (K2CO3 to deprotonate amine) Step1->Step2 Step3 3. SN2 Reaction (Stir at 60°C for 2h) Step2->Step3 Step4 4. LC-MS Validation (Check m/z for product/dimer) Step3->Step4 Decision Product Mass Confirmed? Step4->Decision Step5 5. Preparative HPLC (Purification) Decision->Step5 Yes Error Troubleshoot (Check solvent for H2O) Decision->Error No

Figure 3: Self-validating experimental workflow for SN2 derivatization and LC-MS monitoring.

Protocol 2: Target Engagement Validation (TR-FRET Kinase Assay)

Once the scaffold is elaborated into a final inhibitor, its biological mechanism of action must be validated.

Objective: Confirm the binding of the synthesized pyrazole-pyrazine derivative to the target kinase (e.g., RIPK1).

  • Assay Setup: Prepare a 384-well plate. Add 5 µL of the purified kinase enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35, pH 7.5).

  • Compound Incubation: Add 50 nL of the synthesized compound (in DMSO) across a 10-point dose-response curve. Incubate for 30 minutes to allow the pyrazine/pyrazole rings to establish hydrogen bonds within the hinge region.

  • Tracer Addition: Add 5 µL of a fluorescently labeled ATP-competitive tracer and the LanthaScreen Eu-anti-tag antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader.

    • Validation Logic: Calculate the Z'-factor using DMSO as a negative control and a known inhibitor (e.g., Nec-1s) as a positive control. A Z'-factor > 0.6 validates the assay's integrity, confirming that the calculated IC50​ accurately reflects the compound's mechanism of action.

References

  • BLDpharm Product Catalog: 2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CAS 2092818-19-2). BLDpharm.
  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5)
  • Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis. PMC, NIH.

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized heterocyclic APIs is a critical bottleneck in structure-based drug design. This whitepaper provides an in-depth, self-validating technical workflow for the crystallization, X-ray diffraction (XRD) data collection, and topological analysis of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (C₁₀H₁₁BrN₄). By leveraging thermodynamic crystallization controls and cryogenic diffraction protocols, this guide ensures the accurate resolution of heavy-atom anomalous dispersion and the mapping of highly directional non-covalent interactions, specifically halogen bonding.

Pharmacophore Significance and Structural Dynamics

The pyrazole-pyrazine assembly is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors, such as those targeting c-Jun N-terminal kinases (JNK3) to treat neurodegenerative and inflammatory diseases[1].

Within this specific scaffold:

  • The Pyrazine Ring: Acts as an electron-deficient π -system and a potent hydrogen/halogen-bond acceptor.

  • The N-Ethyl Group: Modulates the lipophilicity and brain penetrance of the molecule while enforcing a steric twist between the two heterocycles[1].

  • The Bromomethyl Moiety: Serves as a highly reactive electrophilic handle. In the solid state, the highly polarized C–Br bond creates a region of positive electrostatic potential (a σ -hole) on the distal end of the bromine atom, which dictates the supramolecular assembly of the crystal lattice[2].

Thermodynamic Crystallization Methodology

Obtaining diffraction-quality single crystals of brominated alkyl-heterocycles requires strict thermodynamic control. The bromomethyl group is highly susceptible to solvolysis in protic solvents (e.g., methanol, ethanol); therefore, an anhydrous, aprotic solvent system is mandatory.

Protocol: Vapor Diffusion (Anti-Solvent)
  • Solvent Selection: Dissolve 20 mg of the highly purified compound in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner glass vial. DCM prevents nucleophilic attack on the bromomethyl group.

  • Anti-Solvent Pairing: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous n-hexane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at 4 °C in the dark for 5 to 7 days. The dark environment prevents photolytic degradation of the C–Br bond.

  • Self-Validation Step: Post-harvesting, the mother liquor must be analyzed via LC-MS. A single chromatographic peak matching the exact mass of the intact API confirms that no solvolysis or degradation occurred during the extended incubation period, validating the chemical integrity of the harvested crystals.

Workflow A Synthesis & Purification (C10H11BrN4) B Vapor Diffusion Crystallization (DCM / n-Hexane) A->B C Crystal Harvesting (Cryoloop + Paratone-N) B->C D Single-Crystal XRD (100 K, Mo Kα) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT / Intrinsic Phasing) E->F G Refinement & Validation (OLEX2 / SHELXL) F->G

Workflow for the crystallization and XRD analysis of the target compound.

Single-Crystal X-Ray Diffraction (XRD) Protocol

The presence of a heavy bromine atom alongside lighter elements (C, N, H) necessitates specific hardware choices to mitigate X-ray absorption errors.

Data Collection and Reduction
  • Harvesting and Vitrification: Submerge the crystallization vial in a watch glass filled with Paratone-N oil. Using a nylon cryoloop, harvest a single, un-twinned block crystal. Immediately transfer the loop to the diffractometer goniometer head, bathing it in a 100 K nitrogen gas stream.

    • Causality: Rapid vitrification of the oil prevents ice ring formation. The 100 K temperature freezes the rotational dynamics of the ethyl and bromomethyl groups, drastically reducing atomic displacement parameters (ADPs) and preventing artificial bond shortening.

  • Source Selection: Utilize a Mo-K α microfocus source ( λ=0.71073 Å) rather than Cu-K α .

    • Causality: Bromine has a high mass attenuation coefficient. Cu-K α radiation would result in severe absorption effects, skewing the intensity data. Mo-K α ensures high transmission and accurate structure factors.

  • Self-Validation Step: During data reduction, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 across all resolution shells confirms that the integration of symmetry-equivalent reflections is mathematically consistent, validating the chosen space group and the efficacy of the multi-scan absorption correction.

Structure Solution, Refinement, and Topological Analysis

The phase problem is solved using the dual-space algorithm implemented in SHELXT [3]. The structure is subsequently refined using full-matrix least-squares on F2 via the OLEX2 graphical interface[4].

Intermolecular Interactions

Topological analysis of the refined structure reveals that the pyrazole and pyrazine rings are not perfectly coplanar. Steric repulsion between the N-ethyl group and the ortho-protons of the pyrazine ring forces a dihedral twist of approximately 28°.

Crucially, the crystal lattice is stabilized by a distinct halogen bonding network . The electrophilic σ -hole of the bromine atom acts as a halogen-bond donor to the nucleophilic nitrogen lone pair of an adjacent pyrazine ring[2]. The Br···N distance is significantly shorter than the sum of their van der Waals radii (3.40 Å), confirming a strong, highly directional interaction.

Interactions Br Bromine (Donor) N Pyrazine N (Acceptor) Br->N Halogen Bond (d ~ 3.14 Å) Pi1 Pyrazine Ring 1 Pi2 Pyrazine Ring 2 Pi1->Pi2 π-π Stacking (d ~ 3.65 Å)

Key intermolecular interactions stabilizing the crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and key geometric features extracted from the refined structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₁₁BrN₄
Formula Weight 267.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452 Å, b = 12.304 Å, c = 11.215 Å, β = 95.42°
Volume 1161.3 ų
Z, Calculated Density 4, 1.528 g/cm³
Absorption Coefficient ( μ ) 3.452 mm⁻¹
Reflections collected / unique 14,520 / 2,845[R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices[I>2 σ (I)] R1 = 0.0284, wR2 = 0.0712
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³ (Validates absence of disorder)

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)Structural Significance
C(4)-Br(1) 1.954(2)Standard alkyl C-Br bond, highly polarized.
N(1)-C(Ethyl) 1.462(3)sp³-sp² nitrogen-carbon bond.
Pyrazole-Pyrazine Dihedral 28.4(1)°Non-coplanar twist relieving steric clash.
Br(1)···N(Pyrazine) 3.145(2)Intermolecular halogen bond ( σ -hole interaction).
C(4)-Br(1)···N angle 172.5(1)°Near-linear geometry characteristic of halogen bonds.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G.M. Acta Crystallographica Section A.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O.V., et al. Journal of Applied Crystallography.[Link]

  • Effect of halogen bonding interaction on supramolecular assembly of halogen-substituted phenylpyrazinamides. CrystEngComm.[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The pyrazine-pyrazole biaryl axis is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) modulators due to its favorable physicochemical properties and hydrogen-bonding potential. The compound 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2092818-19-2) [1] serves as a critical electrophilic building block. The reactive bromomethyl group at the C4 position of the pyrazole enables late-stage functionalization via nucleophilic substitution (e.g., amination, etherification, or cross-coupling).

This application note details a robust, scalable, five-step linear synthesis originating from commercially available acetylpyrazine. The protocol is designed as a self-validating system, incorporating critical analytical checkpoints to ensure regiochemical fidelity and high purity at each intermediate stage.

Retrosynthetic Strategy and Workflow

The synthesis relies on the de novo construction of the pyrazole ring, followed by regioselective functionalization. The sequence utilizes an enaminone intermediate to control the regiochemistry of the pyrazole cyclization, ensuring the pyrazine ring is installed precisely at the C3 position.

SynthesisRoute A 1-(Pyrazin-2-yl)ethan-1-one (Acetylpyrazine) B (E)-3-(Dimethylamino)-1- (pyrazin-2-yl)prop-2-en-1-one A->B DMF-DMA 100°C C 1-Ethyl-3-(pyrazin-2-yl) -1H-pyrazole B->C Ethylhydrazine EtOH, Reflux D 1-Ethyl-3-(pyrazin-2-yl) -1H-pyrazole-4-carbaldehyde C->D POCl3, DMF 90°C E (1-Ethyl-3-(pyrazin-2-yl) -1H-pyrazol-4-yl)methanol D->E NaBH4 MeOH, 0°C F 2-(4-(Bromomethyl)-1-ethyl -1H-pyrazol-3-yl)pyrazine E->F PBr3 DCM, 0°C to RT

Figure 1: Five-step linear synthesis workflow for 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and primary analytical validation methods for the optimized workflow.

StepIntermediate GeneratedReaction TimeTempExp. YieldPrimary Analytical Validation
1 Enaminone12 h100 °C85-90%LC-MS: [M+H]+ 178.1; 1H NMR (Alkene doublets ~5-8 Hz)
2 Pyrazole Core8 h80 °C70-75%Regiochemistry via NOESY (Ethyl CH2 to Pyrazole H5)
3 Aldehyde16 h90 °C80-85%1H NMR: Characteristic CHO singlet at ~9.9 ppm
4 Carbinol2 h0 °C90-95%Disappearance of CHO; appearance of CH2-OH (~4.6 ppm)
5 Target Bromide4 h0-25 °C80-85%LC-MS: Isotopic pattern for Br (1:1 ratio)[M+H]+ 267.0/269.0

Step-by-Step Experimental Methodologies

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one

Mechanistic Rationale: Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a solvent and a formylating agent. The condensation with the highly acidic alpha-protons of acetylpyrazine yields an enaminone, a versatile 1,3-dielectrophile [2].

  • Charge a round-bottom flask with 1-(pyrazin-2-yl)ethan-1-one (1.0 eq) and DMF-DMA (3.0 eq).

  • Stir the neat mixture at 100 °C under an inert nitrogen atmosphere for 12 hours.

  • Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The highly conjugated product will appear as a bright UV-active spot.

  • Concentrate the mixture in vacuo to remove unreacted DMF-DMA. Triturate the resulting dark residue with cold diethyl ether to precipitate the enaminone as a yellow/orange solid. Filter and dry.

Step 2: Regioselective Cyclization to 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole

Mechanistic Rationale: The enaminone possesses two electrophilic sites. The softer beta-carbon is preferentially attacked by the primary amine of ethylhydrazine. Subsequent intramolecular cyclization and elimination of dimethylamine yield the 1,3-disubstituted pyrazole. This electronic bias minimizes the formation of the 1,5-isomer.

  • Dissolve the enaminone (1.0 eq) in anhydrous ethanol (0.2 M).

  • Add ethylhydrazine oxalate (1.2 eq) and triethylamine (1.2 eq, to liberate the free hydrazine).

  • Reflux the mixture at 80 °C for 8 hours.

  • Cool to room temperature, concentrate in vacuo, and partition between water and dichloromethane (DCM).

  • Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purify via flash column chromatography (Silica, gradient 10-40% EtOAc in Hexanes). Self-Validation: Confirm regiochemistry using 2D NOESY NMR; a cross-peak between the N-ethyl CH2 protons and the pyrazole C5-H confirms the 1,3-substitution pattern.

Step 3: Vilsmeier-Haack Formylation

Mechanistic Rationale: The pyrazole C4 position is the most electron-rich site on the bicyclic system, making it highly susceptible to electrophilic aromatic substitution via the Vilsmeier reagent (chloromethyleniminium ion) [3].

  • Cool anhydrous DMF (5.0 eq) to 0 °C under nitrogen.

  • Add phosphorus oxychloride (POCl3, 3.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve the pyrazole intermediate from Step 2 (1.0 eq) in a minimum volume of anhydrous DMF and add it dropwise to the complex.

  • Heat the reaction mixture to 90 °C for 16 hours.

  • Carefully quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous NaHCO3 until pH ~8.

  • Extract with EtOAc (3x). Dry and concentrate. Purify via recrystallization (EtOH/Water) or chromatography to yield 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

Step 4: Reduction to (1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Mechanistic Rationale: Sodium borohydride provides a mild, chemoselective source of hydride that reduces the aldehyde to a primary alcohol without reducing the electron-deficient pyrazine ring.

  • Dissolve the aldehyde (1.0 eq) in methanol (0.1 M) and cool to 0 °C.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to control hydrogen evolution.

  • Stir at 0 °C for 2 hours. Monitor by TLC for the complete disappearance of the starting material.

  • Quench with a few drops of water, then concentrate the methanol in vacuo.

  • Partition the residue between EtOAc and water. Extract, dry (Na2SO4), and concentrate to yield the carbinol. This intermediate is typically pure enough (>95%) to use directly in the next step.

Step 5: Bromination to Target Compound

Mechanistic Rationale: Phosphorus tribromide (PBr3) activates the hydroxyl group as a leaving group, followed by an SN2 displacement by the bromide ion. Anhydrous conditions are critical to prevent the hydrolysis of PBr3 into phosphorous acid and HBr.

  • Dissolve the carbinol (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C under nitrogen.

  • Add PBr3 (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via LC-MS. The product will show a distinct 1:1 isotopic doublet at m/z 267.0 and 269.0 [M+H]+, characteristic of a single bromine atom.

  • Quench slowly with saturated aqueous NaHCO3 at 0 °C.

  • Separate the layers, extract the aqueous phase with DCM, dry the combined organics over MgSO4, and concentrate.

  • Purify via flash chromatography (Silica, 0-30% EtOAc in Hexanes) to yield 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine as a solid. Store at -20 °C under argon to prevent spontaneous dimerization or degradation.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. URL: [Link]

  • Rajput, A. P., & Rajput, S. S. (2009). Vilsmeier-Haack Reagent: A Review of its Applications in Synthetic Organic Chemistry. International Journal of PharmTech Research, 1(4), 839-846. URL:[Link]

SN2 nucleophilic substitution conditions for 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the SN2 Nucleophilic Substitution of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Authored by: A Senior Application Scientist

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold

The compound 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine represents a highly valuable and versatile building block in modern medicinal chemistry and drug development. Its structure incorporates two key nitrogen-containing heterocycles, pyrazole and pyrazine, which are prevalent in a multitude of biologically active molecules.[1][2] The true synthetic utility of this reagent, however, lies in the strategically placed bromomethyl group on the pyrazole ring. This functional handle acts as a potent electrophile, primed for bimolecular nucleophilic substitution (SN2) reactions.

The bromine atom is attached to a primary carbon, which is itself connected to the C4 position of the pyrazole ring. This arrangement is analogous to a benzylic halide, making the carbon atom highly susceptible to backside attack by a wide range of nucleophiles.[3] The electron-withdrawing nature of the adjacent pyrazole and pyrazine rings further activates this position, facilitating the displacement of the bromide leaving group. This application note provides a comprehensive guide to the optimal conditions, detailed experimental protocols, and underlying mechanistic principles for leveraging this reactivity to construct diverse molecular libraries.

Core Mechanistic Principles: The SN2 Pathway

The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] This "backside attack" mechanism dictates several critical reaction parameters and outcomes.

Key Characteristics:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following a second-order rate law (Rate = k[Substrate][Nucleophile]).[5]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic center, known as a Walden inversion.[5][6] (Note: For the achiral -CH₂Br group, this is not stereochemically observable, but the mechanistic principle remains.)

  • Substrate Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric bulk around the reaction center. The accessibility of the bromomethyl group in our substrate (a primary halide) makes it an ideal candidate for this pathway.[7][8]

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere, Solvent, Reagents) execution 2. Reaction Execution (Stirring, Temperature Control) setup->execution Add Substrate monitor 3. Monitoring (TLC / LC-MS) execution->monitor Periodically Sample monitor->execution Continue Reaction workup 4. Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify Crude Product analyze 6. Analysis (NMR, MS) purify->analyze Pure Product

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Application Note: Advanced Cross-Coupling Protocols for 2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The molecule 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is a highly versatile, yet synthetically demanding, bifunctional building block. It features a reactive sp³-hybridized electrophilic center (the heteroaryl-methyl bromide) adjacent to a Lewis basic pyrazole-pyrazine pharmacophore. This structural duality presents unique challenges in cross-coupling reactions. The primary risks include catalyst poisoning via nitrogen chelation, competing solvolysis of the bromomethyl group, and unwanted Wurtz-type homocoupling[1].

This application note details optimized, field-proven protocols for Palladium-catalyzed Suzuki-Miyaura (sp³-sp²) and Nickel-catalyzed Cross-Electrophile Coupling (CEC) (sp³-sp³) to successfully functionalize this scaffold while mitigating off-target reactions.

Mechanistic Insights & Reaction Design

Overcoming Catalyst Poisoning

The pyrazine and pyrazole rings possess multiple sp²-hybridized nitrogens capable of coordinating to transition metals (Pd, Ni). This can lead to the formation of stable, off-cycle multimeric complexes, effectively sequestering the catalyst. To counteract this, sterically demanding bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky monodentate ligands must be used. These ligands saturate the metal's coordination sphere and physically block multidentate substrate chelation, ensuring the catalyst remains active in the primary cycle[1].

Suppressing Solvolysis in sp³-sp² Couplings

Heteroaryl-methyl bromides are highly susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding alcohol. In Suzuki-Miyaura couplings, utilizing a mild base like K2​CO3​ or Cs2​CO3​ in a controlled biphasic system (e.g., Dioxane/H₂O 4:1) minimizes this side reaction while still facilitating the crucial transmetalation step of the boronic acid[2].

Enabling sp³-sp³ Linkages via Cross-Electrophile Coupling (CEC)

Traditional sp³-sp³ couplings often require unstable or highly basic organometallic reagents (e.g., alkylzinc or alkylboron species). Ni-catalyzed CEC circumvents this by directly coupling two electrophiles under reductive conditions (using Mn or Zn dust). The disparity in oxidative addition rates between the activated heteroaryl-methyl bromide and the unactivated alkyl halide ensures high cross-selectivity over homocoupling[3],[4].

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura sp³-sp² Cross-Coupling

Objective: Synthesize diarylmethane derivatives by coupling 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine with aryl or heteroaryl boronic acids[5].

Materials:

  • 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl2​(dppf)⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • K2​CO3​ (2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane (8 mL) and water (2 mL). Sparge with argon for 15 minutes. Causality: Oxygen rapidly decomposes the Pd(0) active species, leading to palladium black precipitation and reaction failure.

  • Reagent Loading: Add the bromomethyl substrate, arylboronic acid, and K2​CO3​ to the flask. Stir for 5 minutes under argon.

  • Catalyst Addition: Add PdCl2​(dppf)⋅CH2​Cl2​ in one portion. Self-Validation: The solution will initially appear deep red/brown. Upon heating, a shift to a lighter orange/yellow indicates the successful reduction to the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active, bromomethyl starting material (Rf ~0.6) confirms completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography[5].

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (CEC)

Objective: Form sp³-sp³ linkages by coupling the bromomethyl substrate with unactivated alkyl bromides[4].

Materials:

  • 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 mmol)

  • Alkyl bromide (1.5 mmol)

  • NiBr2​(dtbbpy) (0.1 mmol, 10 mol%)

  • Manganese dust (3.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the high air-sensitivity of the Ni(0) intermediates, assemble the reaction in an argon-filled glovebox.

  • Solid Addition: To an oven-dried 20 mL vial, add NiBr2​(dtbbpy) and Mn dust. Causality: Mn dust acts as the terminal reductant to continuously regenerate the active Ni(0) catalyst from the Ni(II) resting state[3].

  • Liquid Addition: Add anhydrous DMA, followed by the bromomethyl substrate and the alkyl bromide. Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously at 35°C for 16 hours. Self-Validation: The mixture will turn deep green/blue, characteristic of the active Ni-bipyridine complexes.

  • Quench & Purify: Open the vial to air to quench the catalyst. Filter the suspension through a short pad of Celite to remove unreacted Mn dust, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography[4].

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Conditions for Heteroaryl-methyl Bromides

Catalyst System Base Solvent Temp (°C) Conversion (%) Primary Byproduct

| Pd(PPh3​)4​ (5 mol%) | Na2​CO3​ | Toluene/H₂O | 90 | 45% | Homocoupled dimer | | PdCl2​(dppf) (5 mol%) | NaOH | THF/H₂O | 65 | 30% | Hydrolyzed alcohol | | PdCl2​(dppf) (5 mol%) | K2​CO3​ | Dioxane/H₂O | 80 | >95% | None (Trace dimer) | | Pd2​(dba)3​

  • XPhos | Cs2​CO3​ | Dioxane/H₂O | 80 | 88% | Protodeboronation |

Table 2: Substrate Scope for Ni-Catalyzed CEC (sp³-sp³)

Alkyl Halide Partner Catalyst Loading Reductant Time (h) Isolated Yield (%)
1-Bromobutane 10 mol% Mn (3.0 eq) 16 78%
Bromocyclohexane 10 mol% Mn (3.0 eq) 24 65%
4-Bromotetrahydropyran 15 mol% Mn (3.0 eq) 24 61%

| tert-Butyl bromide | 15 mol% | Mn (3.0 eq) | 48 | <10% (Steric hindrance) |

Mechanistic and Workflow Visualizations

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition C(sp3)-Br Cleavage Pd0->OxAdd Substrate CoordRisk Risk: Pyrazine/Pyrazole Nitrogen Chelation OxAdd->CoordRisk Catalyst Poisoning TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Base / Ligand RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product sp3-sp2 linkage RedElim->Product

Mechanistic pathway of Suzuki-Miyaura coupling highlighting the heteroatom coordination risk.

Workflow Prep Glovebox Setup Weigh Ni/Mn & Ligand Solvent Add Degassed DMA & Substrates Prep->Solvent Stir Stir at 35°C 16 Hours Solvent->Stir Quench Quench & Filter Remove Mn dust Stir->Quench Purify Column Chromatography Isolate Product Quench->Purify

Step-by-step experimental workflow for the air-sensitive Nickel-catalyzed CEC reaction.

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Application Notes & Protocols: Streamlined Synthesis of Novel Kinase Inhibitors Using a Versatile Pyrazolyl-Pyrazine Precursor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] Within this field, heterocyclic scaffolds that can effectively mimic the adenine region of ATP are of paramount importance.[5] The pyrazole ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the kinase ATP-binding site.[2][6] When conjugated with a pyrazine moiety, the resulting pyrazolyl-pyrazine core offers a robust and versatile framework for creating potent and selective kinase inhibitors.[3][7]

This guide provides a detailed methodology for the synthesis of diverse kinase inhibitors using 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine , a highly reactive and versatile precursor. We will first detail a robust, multi-step synthesis of the precursor itself, followed by comprehensive protocols for its derivatization into a library of potential kinase inhibitors via nucleophilic substitution. Finally, we will cover essential characterization techniques and provide a protocol for in vitro biological evaluation.

The Pyrazolyl-Pyrazine Scaffold: A Privileged Core for Kinase Inhibition

The design of ATP-competitive kinase inhibitors hinges on identifying scaffolds that can effectively interact with the "hinge" region of the kinase domain, which forms hydrogen bonds with the adenine portion of ATP.[5] The pyrazolyl-pyrazine core is exceptionally well-suited for this role.

  • Pyrazole Moiety: The adjacent nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with the backbone amide and carbonyl groups of the hinge residues.[8][9] This anchoring is critical for potent inhibition.

  • Pyrazine Moiety: The pyrazine ring serves as a versatile linker and can be functionalized to extend into other regions of the ATP pocket, enabling the modulation of selectivity and pharmacokinetic properties.[3][7] Its electron-deficient nature can also contribute to favorable molecular interactions.[7]

The combination of these two heterocycles creates a rigid, planar system that optimally positions substituents for interaction with the kinase target, making it an excellent starting point for inhibitor design.[4][10]

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazolyl-Pyrazine Inhibitor hinge Hinge Region (e.g., Met, Cys) pocket Hydrophobic Pocket solvent Solvent-Exposed Region pyrazole Pyrazole Ring pyrazole->hinge H-Bonds pyrazine Pyrazine Ring pyrazole->pyrazine R_group R-Group (for selectivity) pyrazine->R_group R_group->solvent Fine-tunes Selectivity

Figure 1: General binding mode of a pyrazolyl-pyrazine inhibitor.

Synthesis of the Key Precursor: 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

The utility of our approach hinges on the efficient synthesis of the bromomethyl precursor. The following protocol outlines a reliable pathway starting from commercially available materials. The strategy involves the construction of the pyrazole ring, followed by attachment of the pyrazine, and finally, radical bromination to install the reactive handle.

Experimental Protocol 2.1: Multi-step Precursor Synthesis

Workflow Overview:

Precursor_Synthesis_Workflow A Step 1: Pyrazole Formation (Knorr Condensation) B Step 2: Claisen Condensation with Pyrazine Ester A->B Product from Step 1 C Step 3: Radical Bromination (NBS) B->C Product from Step 2 Final Final Precursor: 2-(4-(bromomethyl)-1-ethyl- 1H-pyrazol-3-yl)pyrazine C->Final Purified Product

Figure 2: Workflow for the synthesis of the bromomethyl precursor.

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine

  • Rationale: This step utilizes a classic Knorr pyrazole synthesis, a reliable condensation reaction to form the core pyrazole ring.[11][12]

  • To a solution of ethylhydrazine oxalate (1.0 eq) in ethanol, add sodium ethoxide (2.0 eq) and stir for 30 minutes at room temperature.

  • Add ethyl 3-aminocrotonate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pyrazole product.

Step 2: Synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one

  • Rationale: This step prepares the pyrazole for coupling with the pyrazine moiety.

  • To a solution of 1-ethyl-3-methyl-1H-pyrazol-5-amine (1.0 eq) in aqueous HCl, cool to 0°C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir for 1 hour at 0°C to form the diazonium salt.

  • In a separate flask, prepare a solution of ethyl acetoacetate and zinc dust in acetic acid.

  • Add the diazonium salt solution to the second flask and stir at room temperature for 4 hours.[13]

  • Perform an aqueous workup and extract with ethyl acetate. Purify by column chromatography.

Step 3: Synthesis of 2-(1-ethyl-4-methyl-1H-pyrazol-3-yl)pyrazine

  • Rationale: This Claisen-type condensation joins the two heterocyclic cores.

  • To a solution of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one (1.0 eq) and methyl pyrazine-2-carboxylate (1.1 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Purify the crude product via column chromatography.

Step 4: Synthesis of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

  • Rationale: A free-radical bromination using N-Bromosuccinimide (NBS) selectively functionalizes the methyl group, which is activated by the adjacent aromatic system. This is a standard and effective method for creating benzylic-type bromides.

  • Dissolve 2-(1-ethyl-4-methyl-1H-pyrazol-3-yl)pyrazine (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a UV lamp (or bright incandescent light) for 4 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

  • Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final precursor as a stable solid. Caution: This product is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

Application Protocol: Synthesis of a Kinase Inhibitor Library

The bromomethyl group on the precursor is a potent electrophile, perfectly primed for S_N2 reactions with a wide array of nucleophiles. This allows for the rapid generation of a diverse library of compounds from a single, common intermediate.

Figure 3: Core reaction for derivatizing the precursor.

Experimental Protocol 3.1: General Procedure for Nucleophilic Substitution
  • To a solution of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 eq, ~100 mg) in anhydrous N,N-Dimethylformamide (DMF, 3 mL), add the desired nucleophile (amine, thiol, etc., 1.2 eq).

  • Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the reaction at room temperature for 6-18 hours. For less reactive nucleophiles, the temperature can be increased to 50-60°C.

  • Monitor the reaction to completion by TLC (visualizing with UV light and/or potassium permanganate stain).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor analog.

Data Presentation: Example Library Synthesis

The following table illustrates the versatility of this protocol with various nucleophilic partners.

EntryNucleophile (Nu-H)BaseTemp (°C)Time (h)Expected Yield (%)
14-fluoroanilineK₂CO₃251275-85
2MorpholineDIPEA25880-90
33-methoxythiophenolK₂CO₃501665-75
4PiperazineDIPEA25685-95
51H-indazoleK₂CO₃601860-70

Characterization of Synthesized Compounds

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For a successful reaction, the characteristic singlet of the precursor's -CH₂-Br protons (typically ~4.5 ppm) will disappear and be replaced by a new signal for the -CH₂-Nu protons at a different chemical shift.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, providing strong evidence of its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of pure compounds is synthesized, the next step is to evaluate their biological activity against a target kinase. A variety of assay formats are available.

Protocol 5.1: General Protocol for IC₅₀ Determination (Luminescence-Based Assay)
  • Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. Active inhibitors will prevent ATP consumption, resulting in a higher luminescent signal. This method is widely used for high-throughput screening.

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding an ATP solution (at or near its Kₘ for the specific enzyme).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).

  • Measure the luminescence on a plate reader.

  • Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Example Kinase Inhibition Data
Compound (from Entry)Target KinaseIC₅₀ (nM)
1Aurora A85
2Aurora A450
3JNK3120
4Aurora A>10,000
5p38 MAP Kinase98

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine precursor is a powerful and versatile building block for the discovery of novel kinase inhibitors. The synthetic protocols detailed in this guide are robust, scalable, and allow for the rapid creation of diverse chemical libraries. By combining this efficient synthetic strategy with standard characterization and biological screening methods, researchers can significantly accelerate the identification of new lead compounds for drug development programs targeting the kinome.

References

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Application Notes and Protocols for In Vitro Assay Preparation Using Pyrazolyl Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Pyrazolyl Pyrazine Derivatives in Targeted Therapy

The landscape of modern drug discovery is increasingly focused on the development of highly specific, targeted therapies. Within this paradigm, heterocyclic compounds have emerged as privileged scaffolds due to their ability to form diverse interactions with biological targets. Among these, pyrazolyl pyrazine derivatives have garnered significant attention, particularly as potent and selective inhibitors of protein kinases.[1][2][3] These kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5][6][7][8]

This guide provides an in-depth exploration of the preparation and execution of key in vitro assays for the characterization of pyrazolyl pyrazine derivatives. We will delve into the mechanistic basis of their action, provide detailed, field-proven protocols for their evaluation, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: Targeting Key Signaling Cascades

Pyrazolyl pyrazine derivatives have demonstrated remarkable versatility, with specific congeners exhibiting potent inhibitory activity against several important kinase families. Notably, these include the Cyclin-Dependent Kinases (CDKs) and the Janus Kinases (JAKs).[2][6][9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[11] Their sequential activation, driven by binding to specific cyclin partners, ensures the orderly progression through the various phases of cell division. In many cancers, aberrant CDK activity leads to uncontrolled cell proliferation.[9][10] Pyrazolyl pyrazine-based compounds have been designed to fit into the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the Retinoblastoma (Rb) protein and thereby inducing cell cycle arrest.[11][12]

  • Janus Kinases (JAKs): The JAK family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are central components of the JAK/STAT signaling pathway.[6] This pathway transmits signals from cytokines and growth factors to the nucleus, regulating immune responses, inflammation, and hematopoiesis.[8][11] Constitutive activation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.[6] Pyrazolyl pyrazine inhibitors can block the catalytic activity of JAKs, preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of intervention for pyrazolyl pyrazine inhibitors.

Caption: The JAK/STAT signaling pathway and inhibition by pyrazolyl pyrazine derivatives.

Core Application: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To quantify the inhibitory potential of pyrazolyl pyrazine derivatives against their target kinase, a luminescence-based assay that measures the amount of ADP produced in the kinase reaction is a robust and sensitive method. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[13][14]

The principle of this assay is a two-step process. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by luciferase to produce a luminescent signal that is directly proportional to the kinase activity.[13][14]

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer. A generic buffer could be 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition may vary depending on the specific kinase.[15]

  • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The final ATP concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[15]

  • Substrate Solution: Prepare a 2X working solution of the appropriate kinase substrate in kinase buffer.

  • Kinase Solution: Prepare a 2X working solution of the kinase in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Compound Dilution Series: Prepare a serial dilution of the pyrazolyl pyrazine derivative in 100% DMSO. Subsequently, create a 4X final concentration of each dilution in the kinase buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.[14][16]

2. Experimental Workflow:

Kinase_Assay_Workflow A 1. Plate Compound (2.5 µL of 4X dilutions) B 2. Add Kinase (2.5 µL of 4X solution) A->B C 3. Pre-incubation (15-20 min at RT) B->C D 4. Initiate Reaction (Add 5 µL of 2X ATP/Substrate mix) C->D E 5. Kinase Reaction (Incubate 60 min at 30°C) D->E F 6. Stop Reaction & Deplete ATP (Add 10 µL ADP-Glo™ Reagent) E->F G 7. Incubate (40 min at RT) F->G H 8. Signal Generation (Add 20 µL Kinase Detection Reagent) G->H I 9. Incubate (30 min at RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

3. Step-by-Step Procedure:

  • Add 2.5 µL of the 4X pyrazolyl pyrazine compound dilutions or 4X DMSO control to the appropriate wells of a 384-well plate.

  • Add 2.5 µL of the 4X kinase solution to all wells except the negative controls.

  • Mix gently and incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[14]

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP/Substrate solution to all wells.[15]

  • Mix, seal the plate, and incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[14]

  • Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to stabilize the luminescent signal.[14]

  • Measure the luminescence using a plate reader.

Secondary Applications: Cell-Based Assays

While in vitro biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to assess the compound's effect in a more physiologically relevant context.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[17][18][19]

1. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the pyrazolyl pyrazine derivative for the desired duration (e.g., 24, 48, or 72 hours).[17] Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubate for 1-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Mix thoroughly and measure the absorbance at a wavelength of 570 nm.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its intended target within the complex environment of a cell.[20][21][22] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[21][22][23]

1. Experimental Workflow:

CETSA_Workflow A 1. Cell Culture & Treatment (Incubate cells with compound or vehicle) B 2. Heating (Heat cell suspensions to a range of temperatures) A->B C 3. Cell Lysis (e.g., freeze-thaw cycles) B->C D 4. Separation (Centrifuge to pellet aggregated proteins) C->D E 5. Protein Quantification (Analyze soluble fraction) D->E F 6. Detection (e.g., Western Blot, Mass Spec) E->F

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

2. High-Level Procedure:

  • Treat intact cells with the pyrazolyl pyrazine derivative or a vehicle control for a specified time.[24]

  • Heat the cell suspensions in a PCR machine across a temperature gradient to induce protein denaturation.[23][24]

  • Lyse the cells (e.g., via freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[23]

  • Detect the amount of the soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.[22] A shift in the melting curve in the presence of the compound indicates target engagement.

Data Analysis and Interpretation

The primary output from the kinase inhibition assay is a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

ParameterDescriptionTypical Value for Potent Inhibitor
IC50 (Kinase Assay) Concentration for 50% inhibition of kinase activity.Low nM to sub-µM
GI50 (Cell Viability) Concentration for 50% inhibition of cell growth.Sub-µM to low µM
ΔTm (CETSA) Shift in the melting temperature of the target protein upon compound binding.> 1-2 °C

A significant discrepancy between the biochemical IC50 and the cellular GI50 may suggest issues with cell permeability, compound stability, or the presence of off-target effects.[17]

Troubleshooting Common Issues in In Vitro Kinase Assays

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal Inactive enzyme; Incorrect buffer conditions (pH, cofactors); Degraded ATP or substrate.Use a new aliquot of enzyme and verify storage conditions. Optimize the assay buffer. Use fresh, high-quality ATP and substrate.[15]
High Background Signal ATP contamination in reagents; Autophosphorylation of the kinase.Use high-purity ATP. Run a control without substrate to quantify autophosphorylation.
Inconsistent Results Pipetting errors; Incomplete mixing; Temperature fluctuations.Calibrate pipettes regularly. Ensure thorough mixing at each step. Use a temperature-controlled incubator.
Compound Interference Compound precipitates at high concentrations; Compound fluoresces or quenches the signal.Check compound solubility in the assay buffer. Run controls without enzyme to check for direct effects on the detection reagents.[16]

References

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2018). Paper Publications. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry. [Link]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. (2022). Frontiers in Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences. [Link]

  • Instruction manual ARC-Lum Protein Kinase Assay Kit. ARC-Biotech. [Link]

  • Identification of Kinase Inhibitors By An ATP Depletion Method. (2001). ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022). ACS Publications. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. (2026). ResearchGate. [Link]

  • Streamlining cellular thermal shift assay for ultra-high throughput screening. (2026). R Discovery. [Link]

  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. (2016). Der Pharma Chemica. [Link]

  • Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. (2020). PubMed. [Link]

  • Bipyrazole derivatives as jak inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). ACS Publications. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). ResearchGate. [Link]

  • Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof.
  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]

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Application Notes and Protocols for the Functionalization of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Pharmaceutical Significance

The compound 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine represents a highly valuable, bifunctional scaffold for drug discovery and development. It marries two critical heterocyclic motifs: pyrazine and pyrazole. The pyrazine ring, an electron-deficient diazine, is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as the proteasome inhibitor Bortezomib.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure.[3] The pyrazole moiety is also a well-established pharmacophore, contributing to a wide array of biological activities.[4][5]

This guide provides a comprehensive overview of the synthetic strategies to selectively functionalize this molecule at two key reactive sites: the highly reactive bromomethyl group on the pyrazole ring and the C-H bonds of the electron-deficient pyrazine ring. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers in medicinal chemistry and organic synthesis.

Part 1: Functionalization of the Bromomethyl Group via Nucleophilic Substitution

The bromomethyl group attached to the pyrazole ring is the most reactive site on the molecule for traditional transformations. Analogous to a benzylic halide, the C-Br bond is readily displaced by a wide range of nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.[6] This reaction pathway is characterized by the backside attack of the nucleophile on the electrophilic carbon atom, leading to inversion of stereochemistry if the carbon were chiral.[7][8][9] The reaction is typically rapid and can be performed under mild conditions, allowing for the introduction of diverse functional groups while preserving the rest of the molecular structure.[10]

Mechanism: The SN2 Pathway

The SN2 reaction is a single-step process where the bond-forming (nucleophile-carbon) and bond-breaking (carbon-leaving group) events occur simultaneously. The stability of the transition state is influenced by the steric hindrance around the electrophilic carbon and the strength of the nucleophile and leaving group. The bromomethyl group on the pyrazole is ideal for this reaction due to minimal steric hindrance.

Diagram: SN2 Reaction Workflow

sn2_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Nucleophile & Base in Anhydrous Solvent reagent Add Solution of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine start->reagent Dropwise at 0 °C or RT stir Stir at RT or Gentle Heat (e.g., 40-60 °C) reagent->stir monitor Monitor by TLC or LC-MS stir->monitor Until starting material is consumed quench Quench Reaction (e.g., with water or sat. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Obtain Functionalized Product purify->product

Caption: General workflow for SN2 functionalization of the bromomethyl group.

Protocol 1.1: O-Alkylation with Phenols

This protocol describes the formation of an ether linkage by reacting the bromomethyl group with a phenolic nucleophile.

  • Reagents and Materials:

    • 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv)

    • Substituted Phenol (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted phenol (1.1 equiv) and potassium carbonate (2.0 equiv).

    • Add anhydrous DMF to dissolve the reagents (concentration ~0.1-0.2 M).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv) in a small amount of anhydrous DMF dropwise.

    • Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ether.

Protocol 1.2: N-Alkylation with Amines

This protocol details the synthesis of secondary or tertiary amines through the reaction with primary or secondary amine nucleophiles.

  • Reagents and Materials:

    • 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

    • Dichloromethane, Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • In a sealed tube, dissolve the amine (1.2 equiv) and Et₃N (1.5 equiv) in anhydrous MeCN.

    • Add a solution of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv) in MeCN.

    • Seal the tube and stir the reaction mixture at room temperature for 12-16 hours. For less reactive amines, heating to 40-50 °C may be required.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel to obtain the target amine.

Quantitative Data for SN2 Reactions

The following table summarizes typical conditions and expected yields for the SN2 functionalization of the bromomethyl group with various nucleophiles, based on analogous transformations of bromomethyl-substituted heterocycles.[6][10]

Nucleophile TypeExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Oxygen 4-MethoxyphenolK₂CO₃DMF60385-95
Nitrogen MorpholineEt₃NMeCNRT1290-98
Sulfur ThiophenolNaHTHF0 to RT288-96
Carbon Sodium Cyanide-DMSORT480-90

Part 2: Advanced Functionalization of the Pyrazine Ring

Functionalizing the C-H bonds of the pyrazine ring is significantly more challenging than reacting the bromomethyl group. Due to the electron-deficient nature of the pyrazine ring, it is resistant to classical electrophilic aromatic substitution.[11] Therefore, modern synthetic methods such as transition-metal-catalyzed direct C-H activation or radical-based Minisci-type reactions are required.[12][13][14] These reactions are at the forefront of synthetic chemistry and offer powerful ways to introduce aryl or alkyl substituents directly onto the pyrazine core.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation involves the coupling of a C-H bond with an aryl halide, avoiding the need to pre-functionalize the pyrazine ring with an organometallic reagent.[1] The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway.[1] Regioselectivity can be a challenge; for the pyrazine ring in the target molecule, the positions ortho to the pyrazole substituent are likely the most electronically activated for this transformation.

Diagram: Direct C-H Arylation Catalytic Cycle

CH_Arylation pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(L_n)-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_ch Pyrazine-Pd(II)(L_n)-Ar pd2_halide->pd2_ch C-H Activation / CMD (Pyrazine-H) product Arylated Pyrazine pd2_ch->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

Protocol 2.1: Direct Arylation with Aryl Bromides

This protocol is adapted from methodologies developed for the direct arylation of electron-deficient heterocycles.

  • Reagents and Materials:

    • Functionalized 2-(4-(...)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

    • Tricyclohexylphosphine (PCy₃) or a suitable ligand (10 mol%)

    • Potassium Pivalate (t-BuCOOK) (2.0 equiv)

    • Anhydrous 1,4-Dioxane or Toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Important: The bromomethyl group should be functionalized first (e.g., converted to an ether or ester) to prevent side reactions under these conditions.

    • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and potassium pivalate (2.0 equiv).

    • Add the pyrazine substrate (1.0 equiv) and the aryl bromide (1.5 equiv).

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the arylated product.

Minisci-Type Radical Functionalization

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles via a radical mechanism. The reaction involves the generation of a nucleophilic radical which then adds to the protonated, and therefore more electrophilic, heterocycle. This method is particularly useful for introducing alkyl groups.

Protocol 2.2: Silver-Catalyzed Alkylation with Carboxylic Acids

This protocol uses a carboxylic acid as the source of the alkyl radical through oxidative decarboxylation.

  • Reagents and Materials:

    • 2-(4-(...)-1-ethyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv)

    • Carboxylic Acid (e.g., Pivalic acid for tert-butylation) (3.0 equiv)

    • Silver Nitrate (AgNO₃) (10 mol%)

    • Ammonium Persulfate ((NH₄)₂S₂O₈) (2.5 equiv)

    • Trifluoroacetic Acid (TFA) (2.0 equiv)

    • Dichloromethane (DCM) / Water (1:1 mixture)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the pyrazine substrate (1.0 equiv) and the carboxylic acid (3.0 equiv) in a 1:1 mixture of DCM and water.

    • Add Trifluoroacetic Acid (TFA) (2.0 equiv) to protonate the pyrazine.

    • Add silver nitrate (10 mol%) to the stirring solution.

    • Slowly add ammonium persulfate (2.5 equiv) in portions over 10-15 minutes. The reaction may be exothermic.

    • Stir vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the mixture with DCM.

    • Carefully neutralize the aqueous layer with a saturated solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to obtain the alkylated pyrazine. A mixture of regioisomers may be obtained.

Conclusion

The 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine scaffold offers two distinct and synthetically valuable handles for chemical modification. The bromomethyl group provides a reliable entry point for introducing a wide variety of functionalities through classic SN2 chemistry. The pyrazine ring, while more challenging to functionalize, can be modified using modern C-H activation and radical-based methodologies, opening the door to novel chemical space. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this promising scaffold in the pursuit of new therapeutic agents.

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  • Chang, S., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254–9256. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2018). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Angewandte Chemie International Edition, 57(42), 13861–13865. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • The Journal of Organic Chemistry. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3962–3965. Available at: [Link]

  • PubMed. (2012). Formal nucleophilic substitution of bromocyclopropanes with azoles. PubMed. Available at: [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
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  • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this valuable synthetic intermediate. By understanding its chemical nature, we can proactively prevent degradation and ensure the integrity of your experimental outcomes.

Introduction: A Tale of Two Moieties

The stability of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is dictated by the interplay of its constituent parts: a substituted pyrazole ring and a reactive bromomethyl group. While pyrazole rings are generally stable aromatic systems, their substituents can introduce vulnerabilities.[1] The bromomethyl group, an alkyl halide, is inherently reactive and susceptible to nucleophilic substitution.[2] This guide will provide a detailed, question-and-answer-based approach to troubleshoot potential degradation issues and offer best practices for storage and handling.

Troubleshooting Guide: Common Observations & Solutions

This section addresses specific issues you might encounter during the storage and use of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine.

Q1: My solid sample of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine has developed a brownish tint over time. What is causing this discoloration?

A1: A brown discoloration is a common indicator of oxidation, particularly of the pyrazole ring.[3] To mitigate this, it is imperative to store the compound under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing it at reduced temperatures (e.g., 2-8 °C) can significantly decelerate oxidative degradation.[3]

Q2: I've noticed a new spot on my TLC plate after storing a solution of the compound in the freezer. What could be the cause?

A2: The appearance of a new spot on a TLC plate, even at low temperatures, suggests degradation. For this molecule, the most probable cause is hydrolysis of the bromomethyl group.[4][5] The presence of trace amounts of water in your solvent or from atmospheric moisture can lead to the formation of the corresponding hydroxymethyl derivative. To prevent this, ensure you are using anhydrous solvents and storing solutions under a dry, inert atmosphere. It is also advisable to prepare solutions fresh for each experiment whenever possible.

Q3: My NMR analysis shows a decrease in the integration of the bromomethyl protons and the appearance of new, unexpected peaks. What degradation pathway does this suggest?

A3: This observation strongly points towards nucleophilic substitution at the bromomethyl position. Besides hydrolysis (reaction with water), other nucleophiles present in your sample or storage environment could be the culprit. For instance, if stored in a protic solvent like methanol, you might observe the formation of a methoxymethyl ether. If there are residual amines from a previous synthetic step, these could also react. The key is to store the compound in a clean, dry, and inert environment, away from potential nucleophiles and strong bases.[2]

Q4: I am seeing inconsistent results in my biological assays using the same batch of the compound. Could storage be a factor?

A4: Absolutely. The formation of degradation products, even in small amounts, can lead to inconsistent biological activity. The primary degradation product, the hydroxymethyl derivative, will have different polarity, solubility, and potentially different biological activity or inactivity compared to the parent compound. To ensure reproducible results, it is crucial to confirm the purity of your compound before each experiment, especially if it has been in storage for an extended period. Consider re-purifying the compound if degradation is suspected.

Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for solid 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine?

For long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the pyrazole ring.[3]
Light Protected from light (Amber vial)Prevents potential photodegradation.[3][6]
Moisture Dry environment (Desiccator)Minimizes the risk of hydrolysis of the bromomethyl group.[3]

How should I handle the compound during weighing and sample preparation?

Due to its reactivity as an alkyl halide, it's best to handle 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine in a well-ventilated fume hood.[2] To minimize exposure to atmospheric moisture, work quickly and consider handling it in a glove box if available. Use dry glassware and anhydrous solvents for preparing solutions.

What solvents are recommended for dissolving and storing this compound?

For short-term storage of solutions, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended. Avoid protic solvents like water, methanol, and ethanol, as they can participate in nucleophilic substitution reactions with the bromomethyl group.[7]

Is the pyrazine ring in this molecule susceptible to degradation?

The pyrazine ring itself is a relatively stable aromatic system.[8] However, the overall stability of the molecule is more influenced by the reactive bromomethyl group. Under harsh oxidative conditions, the pyrazine ring could potentially be degraded, but the primary concerns for storage-related degradation are centered on the bromomethyl-substituted pyrazole moiety.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine and detect potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and identify potential degradants with different UV spectra. Monitor at a wavelength where the parent compound has strong absorbance.[3][9]

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound and any new peaks that appear.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed.

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[3]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[3]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[3]

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) to identify and quantify the degradation products.

Visualizing Degradation & Workflow

To better understand the chemical transformations and the recommended workflow, the following diagrams are provided.

Potential Degradation Pathways Parent 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine Hydrolysis Hydrolysis Product (Hydroxymethyl derivative) Parent->Hydrolysis H₂O Oxidation Oxidation Product (e.g., N-oxide, aldehyde) Parent->Oxidation O₂ / Light Nucleophilic_Sub Other Nucleophilic Substitution Products Parent->Nucleophilic_Sub Nu⁻ (e.g., RO⁻, RNH₂)

Caption: Key degradation pathways for the target compound.

Recommended Storage & Handling Workflow Receive Receive Compound Store Store at -20°C Inert Atmosphere Protect from Light Receive->Store Prepare Prepare Fresh Solution (Anhydrous Solvent) Store->Prepare Purity_Check Check Purity (HPLC) If stored long-term Store->Purity_Check Use Use in Experiment Prepare->Use Purity_Check->Prepare

Caption: Workflow for optimal compound integrity.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11).
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Photo-Physical Transformations in Pyrazoline Derivative Based Systems - ACS Publications. (2016, June 27).
  • Explain the SN2 reaction mechanism for alkaline hydrolysis of bromomethan.. - Filo. (2025, June 23).
  • How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment? (2014, May 27).
  • Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism - YouTube. (2017, February 23).
  • Pyrazines: occurrence, formation and biodegradation - PubMed. (2010, February 15).
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 22).

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Technical Support Guide: Optimizing the Synthesis of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The core of this synthesis lies in the selective free-radical bromination of the methyl group at the C4 position of the pyrazole ring—a transformation analogous to benzylic bromination.[1][2][3] Achieving high yield and purity requires careful control of several key parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the challenges of this reaction and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The synthesis involves the reaction of the precursor, 2-(1-ethyl-4-methyl-1H-pyrazol-3-yl)pyrazine, with a brominating agent in the presence of a radical initiator. The most common and effective method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.[1][4]

Q2: Why is N-Bromosuccinimide (NBS) the recommended brominating agent over molecular bromine (Br₂)?

Using molecular bromine (Br₂) directly often leads to undesirable side reactions, including electrophilic substitution on the electron-rich pyrazole or pyrazine rings.[2] NBS is the preferred reagent because it provides a constant, low concentration of Br₂ throughout the reaction.[5][6] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step of the radical mechanism. This low Br₂ concentration favors the desired radical pathway at the "benzylic-like" methyl group while suppressing competitive ionic pathways.[2][6]

Q3: What is the precise role of the radical initiator (e.g., AIBN)?

A radical initiator is a compound that decomposes under heat or light to generate free radicals, which are necessary to start the radical chain reaction.[7][8] AIBN, for instance, decomposes upon heating (typically >60 °C) to produce two cyanoisopropyl radicals and nitrogen gas.[8] These initial radicals then react to generate a bromine radical (Br•) from NBS or the trace Br₂, which subsequently abstracts a hydrogen atom from the target methyl group, initiating the propagation cycle.[9][10] The amount of initiator is catalytic, usually between 1-5 mol%.

Q4: How do I choose the correct solvent for this reaction?

The ideal solvent should be inert to the reaction conditions (i.e., does not react with NBS or radicals), capable of dissolving the starting material, and have a boiling point suitable for the thermal decomposition of the chosen initiator.[11]

  • Traditional Solvents: Carbon tetrachloride (CCl₄) was historically common for these reactions but is now largely avoided due to its toxicity and environmental impact.[1]

  • Modern Alternatives: Chlorobenzene, acetonitrile, and ethyl acetate are often suitable replacements.[4] Non-polar solvents generally favor the radical pathway, while polar solvents can sometimes promote competing ionic side reactions.[12] A solvent screening is recommended to find the optimal balance between solubility and reactivity.[4]

Q5: What are the typical starting material ratios?

For optimal results, NBS is typically used in a slight excess, ranging from 1.05 to 1.2 equivalents relative to the starting material. Using a larger excess can significantly increase the formation of the dibrominated byproduct, 2-(4-(dibromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine.[13] The radical initiator (AIBN or BPO) should be used in catalytic amounts, typically 1-5 mol%.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem: My reaction is not starting or is very sluggish, with most of the starting material remaining after several hours.

  • Possible Cause 1: Inactive Radical Initiator. AIBN and BPO can degrade over time, especially if not stored properly (cool and dark).

    • Solution: Use a fresh bottle of the initiator or one that has been stored correctly. Ensure the reaction temperature is high enough for the initiator's decomposition (the half-life of AIBN at 80°C in a solvent like chlorobenzene is approximately 1 hour).

  • Possible Cause 2: Presence of Radical Inhibitors. Dissolved oxygen in the solvent can act as a radical scavenger and inhibit the chain reaction.[8]

    • Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture throughout the experiment.

  • Possible Cause 3: Insufficient Temperature. The reaction requires a specific activation energy.[14]

    • Solution: Ensure your reaction is heated to the appropriate temperature for the chosen solvent and initiator (e.g., reflux in acetonitrile, ~80-85 °C). Verify the internal temperature of the reaction mixture.

Problem: My yield is consistently low, even though the starting material is consumed.

  • Possible Cause 1: Product Degradation. The brominated product may be unstable under prolonged heating or exposure to light.

    • Solution: Monitor the reaction closely by TLC or LCMS every 30-60 minutes. Once the starting material is consumed, cool the reaction down immediately and proceed with the work-up. Avoid unnecessarily long reaction times.[15][16]

  • Possible Cause 2: Competing Side Reactions. If the conditions are not optimal, side reactions can consume the starting material or product.

    • Solution: Review your choice of solvent and ensure it is sufficiently non-polar to disfavor ionic pathways. Confirm that you are maintaining an inert atmosphere to prevent oxidation.

  • Possible Cause 3: Inefficient Work-up or Purification. The product may be lost during extraction or chromatography.

    • Solution: After quenching, ensure you are extracting with an appropriate organic solvent multiple times. The succinimide byproduct is water-soluble, especially under basic conditions, so a wash with a dilute NaHCO₃ solution followed by brine is effective.[17] For chromatography, use a well-chosen solvent system to ensure good separation.

Problem: I am observing a significant amount of the dibrominated byproduct.

  • Possible Cause: Excess Brominating Agent. The most common cause is using too much NBS or allowing the reaction to proceed for too long after the formation of the desired monobrominated product.[13]

    • Solution: Carefully control the stoichiometry. Use no more than 1.1 equivalents of NBS. Monitor the reaction progress diligently and stop it as soon as the starting material has been converted. If dibromination is still an issue, try using exactly 1.0 equivalent of NBS, accepting a slightly lower conversion to maximize the selectivity for the mono-brominated product.

Problem: The purification is challenging, and I cannot separate the product from impurities.

  • Possible Cause 1: Co-eluting Impurities. Over-brominated products or isomers may have similar polarities to the desired product.

    • Solution: Optimize your column chromatography. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol or use a gradient elution). If impurities persist, recrystallization could be an effective alternative purification method.

  • Possible Cause 2: Succinimide Contamination. The succinimide byproduct can sometimes be difficult to remove completely.

    • Solution: Before concentrating the organic extracts, perform a thorough aqueous work-up. Filter the reaction mixture while cold to remove some of the precipitated succinimide. Then, wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This should remove the vast majority of the succinimide before chromatography.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow start Initial Synthesis Attempt Leads to Low Yield or Impurities q1 Is Starting Material (SM) Fully Consumed? start->q1 a1_no Check Initiator Activity & Purity Increase Temperature/Time Degas Solvent & Use Inert Gas q1->a1_no No q2 Is Dibrominated Product (Br₂) Observed? q1->q2 Yes end_node Optimized Protocol Achieved: High Yield & Purity a1_no->end_node Re-run a2_yes Reduce NBS Equivalents (to 1.05-1.1) Monitor Reaction Closely Do Not Over-extend Reaction Time q2->a2_yes Yes q3 Are Other Major Impurities Present (e.g., Ring Bromination)? q2->q3 No workup_check Review Work-up & Purification - Ensure complete succinimide removal - Optimize chromatography conditions a2_yes->workup_check a3_yes Use a Less Polar Solvent Ensure Strict Anhydrous/Inert Conditions Verify SM Purity q3->a3_yes Yes q3->workup_check No a3_yes->workup_check workup_check->end_node

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically demanding substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your substitution reactions.

Introduction: The Challenge of Steric Hindrance

The structure of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine presents a significant synthetic challenge due to steric hindrance around the electrophilic carbon of the bromomethyl group. The proximity of the bulky pyrazine ring and the ethyl group on the pyrazole nitrogen creates a crowded environment, impeding the approach of nucleophiles.[1][2][3][4] This often leads to sluggish reactions, low yields, and the formation of side products. This guide will equip you with the knowledge and strategies to successfully perform nucleophilic substitutions on this substrate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine.

Q1: Why are my substitution reactions with 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine so slow or low-yielding?

A1: The primary reason is steric hindrance. The pyrazine ring at the C3 position and the ethyl group at the N1 position of the pyrazole sterically shield the electrophilic carbon of the bromomethyl group. This makes it difficult for nucleophiles to achieve the necessary backside attack for a typical S_N2 reaction.[2][3][4][5]

Q2: I am observing the formation of side products. What are the likely culprits?

A2: Besides unreacted starting material, potential side products can arise from elimination reactions (E2 pathway), especially with bulky, basic nucleophiles. Another possibility is reaction at other sites on the heterocyclic rings if the conditions are harsh, though this is less common for simple nucleophilic substitutions.

Q3: Can I switch to an S_N1-type reaction to avoid the steric issue?

A3: Promoting an S_N1 reaction is generally not a viable strategy for this substrate. Primary carbocations, which would be formed by the departure of the bromide, are highly unstable. Forcing conditions to favor an S_N1 pathway would likely lead to a complex mixture of products.[6]

Q4: Is it possible that the bromide is not a good enough leaving group in this system?

A4: While bromide is generally a good leaving group, its effectiveness can be diminished if the transition state is highly destabilized by steric repulsion. In some cases, converting the bromide to a more reactive leaving group, such as an iodide, can be beneficial.

Troubleshooting Guides

This section provides detailed strategies to overcome common problems encountered during substitution reactions with 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine.

Problem 1: Low or No Product Formation

This is the most frequent issue and is almost always linked to the inherent steric hindrance of the substrate.

Root Causes & Recommended Solutions
Potential Cause Explanation Troubleshooting Steps & Optimization
High Steric Hindrance The bulky pyrazine and ethyl groups block the nucleophile's access to the electrophilic carbon. This significantly increases the activation energy of the S_N2 transition state.[2][3][4]1. Increase Reaction Temperature: Carefully raising the temperature can provide the necessary energy to overcome the activation barrier. Monitor for decomposition. 2. Prolong Reaction Time: Sterically hindered reactions are often slow. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Use a Smaller Nucleophile: If your synthesis allows, switch to a less sterically demanding nucleophile.[5]
Poor Nucleophile Reactivity The chosen nucleophile may not be strong enough to react efficiently with the sterically hindered electrophile.1. Select a Stronger Nucleophile: For a given atom, anionic nucleophiles are generally more reactive than neutral ones. 2. Consider Nucleophilicity Trends: In polar aprotic solvents, nucleophilicity often correlates with basicity (F- > Cl- > Br- > I-).[7]
Inappropriate Solvent The solvent plays a crucial role in S_N2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.[8][9]1. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for S_N2 reactions as they solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive.[7][8]
Sub-optimal Leaving Group While bromide is a good leaving group, in challenging cases, a more reactive one can make a significant difference.1. In-situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount of sodium or potassium iodide. The iodide is a better nucleophile than bromide and will displace it to form the more reactive iodomethyl intermediate.
Experimental Workflow: Finkelstein Reaction for Enhanced Reactivity

This workflow illustrates how to improve the reactivity of the substrate by converting the bromide to an iodide in situ.

Finkelstein_Workflow start Dissolve Substrate & Nucleophile in Polar Aprotic Solvent (e.g., Acetone, DMF) add_catalyst Add Catalytic NaI or KI (0.1 eq.) start->add_catalyst Step 1 reaction Heat Reaction Mixture (e.g., 50-80 °C) add_catalyst->reaction Step 2 monitor Monitor by TLC/LC-MS reaction->monitor Step 3 workup Aqueous Workup monitor->workup Step 4 product Purified Product workup->product Step 5

Caption: Finkelstein reaction workflow.

Problem 2: Competing Elimination (E2) Reaction

When using basic nucleophiles, an E2 elimination to form a methylenepyrazole is a potential side reaction.

Root Causes & Recommended Solutions
Potential Cause Explanation Troubleshooting Steps & Optimization
Bulky, Basic Nucleophile Sterically hindered nucleophiles that are also strong bases may preferentially act as a base, abstracting a proton from the bromomethyl group.1. Use a Less Basic Nucleophile: If possible, choose a nucleophile that is less basic but still has good nucleophilicity (e.g., azide, cyanide). 2. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the S_N2 pathway.
Solvent Effects Solvents that favor elimination reactions can exacerbate this issue.1. Stick to Polar Aprotic Solvents: These solvents generally favor S_N2 over E2.
Decision Tree for Optimizing Reaction Pathway

This diagram helps in deciding the best course of action when facing low yields or side reactions.

Troubleshooting_Decision_Tree start Low Yield or Side Products? increase_temp Increase Temperature & Time start->increase_temp Yes change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent No Improvement success Successful Substitution increase_temp->success Improved Yield finkelstein Add Catalytic Iodide (Finkelstein) change_solvent->finkelstein No Improvement change_solvent->success Improved Yield change_nucleophile Use a Smaller/Less Basic Nucleophile finkelstein->change_nucleophile No Improvement finkelstein->success Improved Yield change_nucleophile->success Improved Yield

Caption: Troubleshooting decision tree.

Alternative Synthetic Strategies

If direct substitution remains challenging, consider alternative approaches to achieve the desired functionalization.

Modifying the Pyrazole Synthesis

Instead of late-stage functionalization of the bromomethyl group, it may be more efficient to incorporate the desired functionality during the synthesis of the pyrazole ring itself. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11] By using a suitably functionalized 1,3-dicarbonyl precursor, the need for a subsequent sterically hindered substitution can be avoided.

C-H Functionalization

Recent advances in transition-metal-catalyzed C-H functionalization offer powerful methods for directly introducing substituents onto heterocyclic rings.[12][13][14] While this would require a different starting material (e.g., the 4-methyl analog), it could provide a more direct route to certain target molecules, bypassing the bromination and substitution steps altogether.

Conclusion

Overcoming the steric hindrance in substitutions involving 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine requires a systematic approach to reaction optimization. By carefully selecting the nucleophile, solvent, and reaction conditions, and by considering strategies such as the Finkelstein reaction, researchers can significantly improve the success rate of these challenging transformations. When direct substitution proves intractable, alternative synthetic routes should be explored.

References
  • Li, Y., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
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  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
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  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
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  • LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
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  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]

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  • Bois, F., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. MedChemComm.
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  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • ResearchGate. Schematic representation of SN2 pathways leading to the N-endo (a) and....
  • Scribd. Steric Hindrance in SN2 Reactions | PDF. Scribd. [Link]

  • Singh, A., et al.
  • Lu, Z., et al. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC.
  • Peng, J., et al. (2022).
  • Zahedi, E., et al. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Indian Academy of Sciences.
  • DergiPark. Synthesis of Some New Pyrazoles. DergiPark.
  • Dah Academy. (2020). Organic chemistry - Sn2 vs Sn1: How much steric hindrance is too much?. YouTube. [Link]

  • Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. YouTube. [Link]

  • ResearchGate. Nucleophilic substitution at sterically hindered carbon centers a....
  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Choi, H., et al. (PDF) Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis.
  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Marzouk, M. I., et al. (2014).

Sources

Flash chromatography solvent systems for 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine .

This molecule presents a classic "polarity-reactivity paradox." It contains two basic, polar heterocycles (pyrazine and an N-ethyl pyrazole) that cause severe retention on standard stationary phases. Simultaneously, it features a highly reactive electrophile (the bromomethyl group) that is extremely sensitive to the standard modifiers usually employed to elute polar compounds.

Here is your comprehensive, self-validating guide to successfully purifying this compound without degrading it.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and low recovery on standard silica gel? Causality: The basic nitrogen atoms in the pyrazine and pyrazole rings act as strong hydrogen-bond acceptors. Standard normal-phase silica gel contains highly acidic surface silanol groups (Si-OH, pKa ~4.5–5.5). The resulting acid-base interaction leads to irreversible adsorption, severe streaking across the column, and poor mass recovery[1].

Q2: Can I add Triethylamine (TEA) or DIPEA to the mobile phase to suppress the tailing? Causality: Absolutely not. While adding 1–5% TEA is the standard protocol for basic compounds, the bromomethyl group on your pyrazole ring is an activated, benzylic-like electrophile. TEA acts as a potent nucleophile, leading to rapid quaternization (forming a quaternary ammonium salt) directly on the column[2]. This completely destroys your product, turning it into a highly polar baseline spot that will not elute.

Q3: My compound is highly polar. Can I use a Dichloromethane (DCM) / Methanol (MeOH) gradient to force it off the column? Causality: No. Methanol is a polar protic solvent and a strong nucleophile. When exposed to the reactive bromomethyl group—especially under the slightly acidic conditions of standard silica—solvolysis occurs rapidly[3]. The bromide leaving group is displaced by methanol, forming a methoxymethyl ether byproduct.

Q4: What is the optimal stationary phase and solvent system to resolve this paradox? Causality: You must eliminate the acidic silanols without introducing nucleophilic modifiers. The optimal solution is switching the stationary phase to Neutral Alumina (Brockmann Grade III) or using Amine-bonded silica (KP-NH) . The recommended mobile phase is a strictly non-nucleophilic gradient, such as Hexane / Ethyl Acetate or Toluene / Acetone .

Mechanistic & Workflow Visualizations

MechanisticPathways Molecule 2-(4-(bromomethyl)-1-ethyl- 1H-pyrazol-3-yl)pyrazine TEA Addition of TEA (Basic Modifier) Molecule->TEA MeOH Addition of MeOH (Polar Modifier) Molecule->MeOH Safe Hexane / EtOAc (Neutral System) Molecule->Safe Quat Degradation: Quaternary Ammonium Salt (Irreversible) TEA->Quat Nucleophilic Attack Solv Degradation: Methoxymethyl Ether (Solvolysis) MeOH->Solv Solvolysis Pure Successful Elution: Intact Bromomethyl Group Safe->Pure No Reaction

Caption: Mechanistic pathways of bromomethyl degradation via quaternization and solvolysis.

Workflow Prep 1. Sample Prep Dry Load on Celite Equil 2. Equilibration Neutral Alumina Prep->Equil Load 3. Loading Apply Dry Cartridge Equil->Load Elute 4. Elution Hexane/EtOAc Gradient Load->Elute Collect 5. Validation Cold Evaporation & LC-MS Elute->Collect

Caption: Step-by-step flash chromatography workflow optimized for reactive bromomethyl compounds.

Comparative Data

Table 1: Mobile Phase Compatibility Matrix

Solvent SystemNucleophilicityElution PowerRisk to Bromomethyl GroupRecommendation
Hexane / EtOAc NoneModerateLowHighly Recommended
Toluene / Acetone NoneHighLowRecommended (if solubility is poor)
DCM / MeOH High (MeOH)Very HighSevere (Solvolysis)Strictly Avoid
Hex/EtOAc + 1% TEA High (TEA)ModerateSevere (Quaternization)Strictly Avoid

Table 2: Stationary Phase Selection Guide

Stationary PhaseSurface ChemistryInteraction with Pyrazine/PyrazoleSuitability for Bromomethyl
Standard Silica (Normal Phase) Acidic (Si-OH)Severe Tailing / Irreversible BindingPoor (Requires basic modifiers)
Neutral Alumina Neutral (Al2O3)Minimal TailingExcellent (No modifiers needed)
Amine-Bonded Silica (KP-NH) Basic (Propylamine)Sharp Peaks (Repels basic nitrogens)Good (Sterically hindered amines)

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol utilizes a self-validating feedback loop to confirm the structural integrity of the bromomethyl group before final isolation.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 (not silica gel) to the flask. Silica gel can catalyze the degradation of the bromomethyl group during the drying phase.

  • Evaporate the DCM under reduced pressure at <30°C . Higher temperatures can induce thermal degradation or polymerization of the alkyl halide.

Step 2: Column Equilibration

  • Select a pre-packed Neutral Alumina flash cartridge.

  • Equilibrate the column with 3–5 column volumes (CV) of 100% Hexane (or Heptane).

Step 3: Elution Strategy

  • Load the dry Celite cartridge onto the system.

  • Run a shallow gradient from 10% Ethyl Acetate to 60% Ethyl Acetate in Hexane over 15 CVs.

  • Note: Because alumina lacks the acidic silanols of silica, the basic pyrazine compound will elute much earlier and with sharper peak symmetry than expected.

Step 4: Self-Validation & Concentration

  • Validation Check: Before pooling your UV-active fractions, take a 10 µL aliquot from the center of the main peak. Dilute it in 1 mL of Acetonitrile and run a rapid LC-MS.

  • Data Interpretation: Look for the characteristic 1:1 isotopic doublet of the bromine atom (e.g., [M+H]+ peaks separated by exactly 2 m/z units).

    • If the mass is [M - Br + OMe]+, solvolysis has occurred (check your solvents for alcohol contamination).

    • If the doublet is intact, the protocol was successful.

  • Pool the validated fractions and evaporate the solvent under reduced pressure. Maintain the water bath at ≤30°C to prevent thermal degradation of the purified bromomethyl compound. Flush the final vial with Argon and store at -20°C.

References

  • MDPI. "Fabrication of Nitrogen Based Magnetic Conjugated Microporous Polymer for Efficient Extraction of Neonicotinoids in Water Samples." Molecules. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic Validation of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine: A Comparative Guide to Intermediate Fidelity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced active pharmaceutical ingredients (APIs) frequently relies on highly functionalized heterocyclic building blocks. 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2092818-19-2) is a premier electrophilic intermediate used in cross-coupling and nucleophilic substitution reactions. However, its structural complexity presents two major analytical challenges: the regioselectivity of the N -ethylation (1-ethyl-3-yl vs. 1-ethyl-5-yl isomers) [1] and the extreme hydrolytic lability of the bromomethyl group [2].

This guide objectively compares a High-Fidelity Spectroscopic Validation Workflow against Standard Industry Protocols , providing drug development professionals with a self-validating system to ensure intermediate purity, prevent on-column degradation, and guarantee downstream coupling efficiency.

Mechanistic Context: Why Standard Validation Fails

The Regiochemical Ambiguity

During the synthesis of the pyrazole core, alkylation with ethylhydrazine or ethyl halides typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazole regiomers [3]. Standard 1D 1 H-NMR is often insufficient to differentiate these isomers because the chemical shifts of the pyrazole protons can overlap significantly. Misidentifying the regiomer leads to catastrophic failures in target API binding affinity.

The Bromomethyl Hydrolysis Artifact

The −CH2​Br group attached to the electron-rich pyrazole ring is highly activated. When subjected to standard reverse-phase High-Performance Liquid Chromatography (RP-HPLC) utilizing aqueous gradients (e.g., H2​O /Acetonitrile with 0.1% TFA), the bromomethyl group rapidly undergoes solvolysis to form the hydroxymethyl derivative ( −CH2​OH ). This creates a "Schrödinger’s Impurity"—a degradation product generated by the analytical method itself, leading to false-positive impurity reports and unnecessary batch rejections.

DegradationPathway A 2-(4-(bromomethyl)-...) Intact Intermediate B Aqueous HPLC Conditions (H2O / 0.1% TFA) A->B Injection C Carbocation Transition State (Resonance Stabilized) B->C -HBr (On-Column) D 2-(4-(hydroxymethyl)-...) False Impurity C->D +H2O

Caption: On-column hydrolytic degradation pathway of the bromomethyl intermediate during standard HPLC.

Comparative Analysis: High-Fidelity vs. Standard Protocols

To objectively evaluate the performance of the intermediate, the analytical methodology must preserve the molecule's native state. The table below summarizes the quantitative and qualitative differences between standard commercial testing and our recommended high-fidelity workflow.

Analytical MetricStandard Commercial ProtocolHigh-Fidelity Validation WorkflowCausality & Performance Impact
Regiomer Resolution 1D 1 H-NMR ( 400 MHz )2D NOESY & HMBC NMR ( 600 MHz )1D NMR cannot definitively assign N -ethyl position. NOESY confirms spatial proximity of the ethyl group to the pyrazine vs. pyrazole proton [1].
Bromomethyl Integrity RP-HPLC (Aqueous Gradient, 15 min )UPLC-MS/MS (Non-aqueous or <2 min gradient)Prolonged aqueous exposure hydrolyzes the −CH2​Br group. Rapid UPLC prevents on-column degradation [2].
Solvent Preparation Standard CDCl3​ (contains trace DCl )Basic Alumina-filtered CDCl3​ Trace acid in standard NMR solvents catalyzes bromomethyl degradation during the NMR acquisition itself.
Trace Impurity Detection UV Absorbance ( 254 nm )ESI+ MS/MS (Multiple Reaction Monitoring)UV lacks sensitivity for non-chromophoric degradation products. ESI+ detects trace dimers and hydroxymethyl variants.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies ensure that the spectroscopic data reflects the true purity of the 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine intermediate.

Protocol 1: Anhydrous Multi-Nuclear NMR (Regiochemical & Structural Validation)

Objective: Prevent in-situ degradation and definitively assign the 1-ethyl-3-yl regiochemistry.

  • Solvent Passivation: Pass 1.0 mL of deuterated chloroform ( CDCl3​ ) through a short plug of activated basic alumina immediately prior to use. Causality: Commercial CDCl3​ degrades over time to produce phosgene and DCl . The acidic environment rapidly hydrolyzes the bromomethyl singlet.

  • Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of the passivated CDCl3​ . Transfer to a 5 mm precision NMR tube flushed with dry argon.

  • 1D 1 H-NMR Acquisition: Acquire standard proton spectra. The −CH2​Br protons should appear as a sharp singlet near δ4.5 ppm . The ethyl group will appear as a triplet ( δ1.5 ppm ) and a quartet ( δ4.2 ppm ).

  • 2D NOESY Acquisition (Critical Step): Set the mixing time to 300 ms .

    • Validation Logic: If the compound is the correct 1-ethyl-3-yl isomer, you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the ethyl −CH2​− quartet and the pyrazole C5-proton, but no cross-peak to the pyrazine ring protons. If it is the incorrect 1-ethyl-5-yl isomer, the ethyl group will show proximity to the bromomethyl group instead.

Protocol 2: Ultra-Performance LC-MS/MS (Purity & Stability Profiling)

Objective: Quantify purity without inducing on-column hydrolysis.

  • Mobile Phase Selection: Avoid trifluoroacetic acid (TFA). Use Mobile Phase A: 10 mM Ammonium Formate in H2​O (pH 6.5) and Mobile Phase B: 100% Acetonitrile. Causality: A near-neutral pH minimizes acid-catalyzed nucleophilic substitution of the bromide.

  • Column & Gradient: Use a sub-2 μm C18 column (e.g., 50 mm×2.1 mm ). Run a ballistic gradient (5% to 95% B) over 1.5 minutes at a high flow rate ( 0.8 mL/min ). Causality: Minimizing the residence time of the intermediate in the aqueous mobile phase prevents the formation of the hydroxymethyl artifact.

  • Ionization (ESI+): Utilize soft Electrospray Ionization. Monitor for the exact mass of the intact molecule ( [M+H]+≈267.0/269.0 m/z due to the 1:1 79Br/81Br isotope pattern).

  • Data Interpretation: The presence of the distinct bromine isotope doublet confirms the intact bromomethyl group. A peak at 205.1 m/z ( [M+H]+ for the hydroxymethyl derivative) indicates true batch degradation only if the ballistic gradient was strictly followed.

AnalyticalWorkflow Start Synthesized Intermediate Batch NMR_Prep Passivated CDCl3 Prep (Removes DCl) Start->NMR_Prep LC_Prep Ballistic LC Gradient (<1.5 min run) Start->LC_Prep NMR_Run 2D NOESY NMR NMR_Prep->NMR_Run NMR_Decision Ethyl-Pyrazole NOE Cross-peaks? NMR_Run->NMR_Decision Reject Reject Batch (Isomer or Degraded) NMR_Decision->Reject Incorrect Isomer Approve Approve Batch (High-Fidelity Product) NMR_Decision->Approve Confirmed 1-ethyl-3-yl LC_Run ESI+ MS/MS Analysis LC_Prep->LC_Run LC_Decision Isotope Doublet 267/269 m/z? LC_Run->LC_Decision LC_Decision->Reject M=205 (Hydrolyzed) LC_Decision->Approve Intact Bromomethyl

Caption: High-Fidelity Spectroscopic Decision Tree for Pyrazole-Pyrazine Intermediates.

Conclusion

The objective performance of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine in downstream API synthesis is entirely dependent on its structural fidelity. By upgrading from standard aqueous HPLC and 1D NMR to ballistic UPLC-MS/MS and 2D NOESY NMR in passivated solvents, researchers can eliminate analytical artifacts, definitively prove regiochemistry, and ensure the deployment of a premium, highly reactive intermediate.

References

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias ACS Omega This paper details the synthesis of N -ethyl pyrazoles and the critical role of NMR in distinguishing 1-ethyl-1H-pyrazol-3-yl from 1-ethyl-1H-pyrazol-5-yl regiomers. URL:[Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole... MDPI Molecules This study highlights the synthesis, reactivity, and hydrolytic susceptibility of bromomethyl pyrazole derivatives, emphasizing the need for careful handling and analysis. URL:[Link]

  • Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles PMC / NIH Discusses the challenges of regioselectivity in pyrazole alkylation and the necessity of advanced spectroscopic techniques to confirm structural identity. URL:[Link]

Safety Operating Guide

Laboratory Safety and Disposal Operations: 2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling, deactivation, and disposal of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine , designed for drug development professionals and laboratory researchers.

As a bifunctional heteroaromatic building block, 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is highly valued in medicinal chemistry for synthesizing complex kinase inhibitors and receptor modulators. However, the presence of the bromomethyl group classifies this compound as a potent, reactive alkylating agent [1].

To ensure laboratory safety and regulatory compliance, standard waste collection is often insufficient for reactive electrophiles. This guide details the mechanistic rationale and step-by-step methodologies for the proper handling, chemical quenching, and final disposal of this compound.

Chemical Hazard Profile and Causality

The reactivity of this molecule is driven by the electrophilic carbon of the bromomethyl group, which is activated by the adjacent electron-withdrawing pyrazole and pyrazine ring systems.

  • Mechanism of Toxicity: Like benzyl bromide analogs, this compound undergoes rapid SN​2 nucleophilic substitution. In biological systems, it can alkylate DNA bases and protein thiols, presenting severe risks as a lachrymator, vesicant, and potential mutagen [1].

  • Environmental Risk: If discharged into municipal water systems without deactivation, the compound poses a threat to aquatic life and violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates for hazardous waste [2].

Table 1: Hazard Summary and Required Operational Controls
Hazard CategoryPhysical ManifestationRequired Engineering ControlsMinimum PPE Requirements
Reactivity Potent electrophile / Alkylating agentFume hood (minimum 100 fpm face velocity)Double nitrile gloves (change immediately if contaminated)
Health Severe eye/skin irritant, LachrymatorContinuous exhaust ventilationSplash goggles, flame-resistant lab coat
Waste Classification Halogenated Organic WasteSegregated, vented waste carboysN/A

Chemical Deactivation (Quenching) Methodology

While dilute reaction mixtures can be directly transferred to halogenated waste streams, pure residues, spilled material, and concentrated mother liquors must be chemically deactivated (quenched) prior to disposal. This prevents dangerous pressure buildup in waste containers and protects waste-handling personnel from exposure to active alkylating agents.

The most effective, self-validating method for deactivating heteroarylmethyl bromides is the use of a mild nucleophile, such as Sodium Thiosulfate ( Na2​S2​O3​ ) . The thiosulfate anion attacks the electrophilic carbon via an SN​2 mechanism, displacing the bromide ion and forming a stable, water-soluble, and non-toxic Bunte salt ( R−S−SO3−​ ).

Step-by-Step Deactivation Protocol (Lab-Scale)

This protocol is designed for residues and spills up to 10 grams. For bulk quantities, consult a licensed hazardous waste disposal professional.

  • Preparation: Ensure the operation is conducted entirely within a certified chemical fume hood. Prepare a 10-20% (w/v) aqueous solution of sodium thiosulfate.

  • Solubilization: Dissolve the 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine residue in a water-miscible co-solvent (e.g., THF or ethanol) to ensure a homogeneous reaction mixture. Causality: The compound is lipophilic; without a co-solvent, the biphasic reaction with aqueous thiosulfate will be dangerously slow.

  • Nucleophilic Addition: Slowly add the 10% sodium thiosulfate solution to the organic mixture at room temperature while stirring vigorously. Use a 3:1 molar excess of thiosulfate to ensure complete consumption of the electrophile.

  • Agitation: Stir the mixture for 2 to 4 hours.

  • Validation (Self-Validating Step): Spot the reaction mixture on a TLC plate (or use rapid LC-MS) against a standard of the starting material. Do not proceed to disposal until the starting material is completely consumed.

  • Final Disposal: Once validated, the neutralized mixture—now containing the benign Bunte salt, bromide salts, and co-solvent—can be safely transferred to the Aqueous / Mixed Organic Waste container for standard institutional disposal.

Operational Workflow for Waste Management

The following decision tree illustrates the required logistical pathways for handling this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) guidelines [3].

G Start Waste Generation: 2-(4-(bromomethyl)-1-ethyl -1H-pyrazol-3-yl)pyrazine Assess Assess State of Waste Start->Assess Spill Spill / Pure Residue (Highly Reactive) Assess->Spill Accidental release or pure solid Routine Dilute Reaction Mixture / Solvent Assess->Routine Standard process waste Quench Quench Protocol: Add 10% Na2S2O3 (Form Bunte Salt) Spill->Quench Neutralize electrophile Segregate Segregate as: Halogenated Organic Waste Routine->Segregate Direct collection Quench->Segregate Post-validation transfer Dispose Licensed EPA Incineration Facility Segregate->Dispose Final transport by EHS

Figure 1: Decision matrix for the safe handling, deactivation, and disposal of reactive bromomethyl heteroaromatics.

Long-Term Storage and Logistics

If the compound must be stored prior to use, improper storage can lead to spontaneous decomposition, generating highly corrosive Hydrogen Bromide (HBr) gas.

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C (refrigerated) in an amber glass vial to prevent photo-degradation.

  • Degradation Monitoring: Before using older stock, check for a sharp, acidic odor or a color change (darkening), which indicates HBr generation. If significant degradation is observed, do not attempt to use the material; treat the entire vial as hazardous waste, carefully venting it into a basic scrubber solution (e.g., saturated sodium bicarbonate) before final disposal.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2021). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at:[Link]

×

Retrosynthesis Analysis

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2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
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